molecular formula C43H46N3O2P B14029722 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide

Cat. No.: B14029722
M. Wt: 667.8 g/mol
InChI Key: BOKKEWSODMSQKH-ZXAWEDCFSA-N
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Description

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with a molecular formula of C43H46N3O2P This compound is notable for its unique structure, which includes a phosphino group and a cinchonan-derived moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common method includes the reaction of the lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethyl ether . This reaction forms the phosphino group, which is then coupled with the cinchonan-derived moiety under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phosphino group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphino group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide exerts its effects involves its ability to act as a ligand, binding to metal centers and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: Similar in structure but lacks the cinchonan-derived moiety.

    Bis(diphenylphosphino)ethane: Another phosphine ligand with different substituents on the phosphorus atoms.

Uniqueness

2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is unique due to its combination of a phosphino group and a cinchonan-derived moiety. This dual functionality allows it to interact with a broader range of molecular targets and makes it particularly valuable in specialized research applications.

Properties

Molecular Formula

C43H46N3O2P

Molecular Weight

667.8 g/mol

IUPAC Name

2-bis(2,6-dimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C43H46N3O2P/c1-7-31-26-46-23-21-32(31)24-38(46)40(34-20-22-44-37-19-18-33(48-6)25-36(34)37)45-43(47)35-16-8-9-17-39(35)49(41-27(2)12-10-13-28(41)3)42-29(4)14-11-15-30(42)5/h7-20,22,25,31-32,38,40H,1,21,23-24,26H2,2-6H3,(H,45,47)/t31-,32-,38-,40-/m0/s1

InChI Key

BOKKEWSODMSQKH-ZXAWEDCFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=CC=C7C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=CC=C7C)C

Origin of Product

United States

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